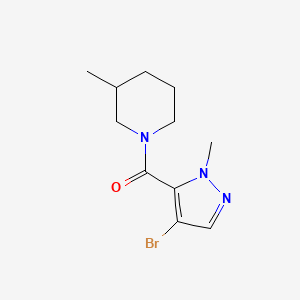![molecular formula C23H28N2O4 B10907032 2-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10907032.png)
2-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(6-metoxi-2,2,4-trimetilquinolin-1(2H)-il)-2-oxo-etil]hexahidro-1H-isoindol-1,3(2H)-diona es un compuesto orgánico complejo con una estructura única que combina un derivado de quinolina y una porción de isoindol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[2-(6-metoxi-2,2,4-trimetilquinolin-1(2H)-il)-2-oxo-etil]hexahidro-1H-isoindol-1,3(2H)-diona generalmente implica múltiples pasos. Un enfoque común es comenzar con el derivado de quinolina, que luego se somete a una serie de reacciones para introducir los grupos metoxi y trimetil. La porción de isoindol se une entonces a través de una reacción de condensación, seguida de oxidación para formar el producto final. Las condiciones de reacción a menudo involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de flujo continuo o por lotes a gran escala. El uso de reactores automatizados y el control preciso de los parámetros de reacción pueden mejorar la eficiencia y la escalabilidad de la síntesis. Además, se emplean técnicas de purificación como la cristalización, la destilación y la cromatografía para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[2-(6-metoxi-2,2,4-trimetilquinolin-1(2H)-il)-2-oxo-etil]hexahidro-1H-isoindol-1,3(2H)-diona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de N-óxido de quinolina.
Reducción: Las reacciones de reducción pueden convertir la porción de quinolina en derivados de tetrahidroquinolina.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y compuestos organometálicos en diversas condiciones, incluyendo ambientes ácidos o básicos.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de N-óxido de quinolina, mientras que la reducción puede producir derivados de tetrahidroquinolina. Las reacciones de sustitución pueden dar como resultado una amplia gama de derivados funcionalizados.
Aplicaciones Científicas De Investigación
2-[2-(6-metoxi-2,2,4-trimetilquinolin-1(2H)-il)-2-oxo-etil]hexahidro-1H-isoindol-1,3(2H)-diona tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: El compuesto se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos y diodos emisores de luz.
Mecanismo De Acción
El mecanismo de acción de 2-[2-(6-metoxi-2,2,4-trimetilquinolin-1(2H)-il)-2-oxo-etil]hexahidro-1H-isoindol-1,3(2H)-diona implica su interacción con dianas moleculares y vías específicas. La porción de quinolina puede intercalarse en el ADN, interrumpiendo su función y provocando la muerte celular. Además, el compuesto puede inhibir ciertas enzimas implicadas en los procesos celulares, contribuyendo a sus actividades biológicas.
Comparación Con Compuestos Similares
Compuestos Similares
Cloruro de 4-(4,6-dimetoxi-1,3,5-triazin-2-il)-4-metilmorfolinio: Este compuesto se utiliza como agente de condensación en la síntesis de péptidos.
Otros Derivados de Quinolina: Los compuestos con estructuras de quinolina similares, como la cloroquina y la quinina, son conocidos por sus propiedades antimaláricas.
Unicidad
Lo que distingue a 2-[2-(6-metoxi-2,2,4-trimetilquinolin-1(2H)-il)-2-oxo-etil]hexahidro-1H-isoindol-1,3(2H)-diona es su combinación única de un derivado de quinolina y una porción de isoindol. Esta característica estructural confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos.
Propiedades
Fórmula molecular |
C23H28N2O4 |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
2-[2-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C23H28N2O4/c1-14-12-23(2,3)25(19-10-9-15(29-4)11-18(14)19)20(26)13-24-21(27)16-7-5-6-8-17(16)22(24)28/h9-12,16-17H,5-8,13H2,1-4H3 |
Clave InChI |
DUMUHGRPMMRBIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CN3C(=O)C4CCCCC4C3=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2E)-2-(9-anthrylmethylene)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B10906950.png)
![(5E)-5-[2-(3-acetylphenyl)hydrazinylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B10906952.png)
![3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10906953.png)
![3-[(Acetyloxy)methyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10906965.png)
![5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B10906969.png)
![Ethyl {2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}acetate](/img/structure/B10906970.png)

![1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B10906989.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B10906992.png)

![N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10907003.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]prop-2-enal](/img/structure/B10907011.png)
![Ethyl 4-carbamoyl-3-methyl-5-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-2-carboxylate](/img/structure/B10907012.png)
![N~2~-{3-[1-((E)-2-{5-[2-((E)-1-{3-[(2-Furylcarbonyl)amino]phenyl}ethylidene)hydrazino]-5-oxopentanoyl}hydrazono)ethyl]phenyl}-2-furamide](/img/structure/B10907013.png)
